![molecular formula C23H26N4O2S B3297615 3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895807-77-9](/img/structure/B3297615.png)
3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Descripción general
Descripción
3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific research studies.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been shown to reduce inflammation and oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a high selectivity for its target enzymes and proteins. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that it can cause liver and kidney damage at high concentrations.
Direcciones Futuras
There are several future directions for research on compound X. One area of research is to further investigate its potential applications in cancer treatment. Studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other anti-cancer drugs.
Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases. Studies are needed to determine its efficacy in animal models of Alzheimer's and Parkinson's disease.
In addition, further studies are needed to determine the safety and toxicity of compound X in humans. Clinical trials are needed to determine its potential use as a therapeutic agent.
Conclusion:
Compound X is a chemical compound that has potential applications in various fields of scientific research. It has been extensively studied for its potential use in cancer treatment and the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit certain enzymes and proteins that are involved in various cellular processes. While it has several advantages for use in lab experiments, its potential toxicity is a limitation. Further research is needed to determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that compound X has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to be effective against drug-resistant cancer cells.
Compound X has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that compound X can inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. It has also been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-13-18(2)15-21(14-17)30(28,29)26-20-8-6-7-19(16-20)22-9-10-23(25-24-22)27-11-4-3-5-12-27/h6-10,13-16,26H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRCIPTZILBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazole-7-carbonitrile](/img/structure/B3297532.png)
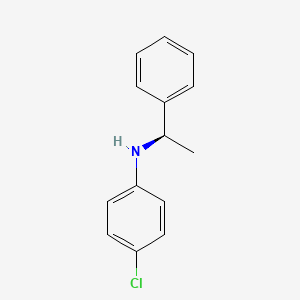
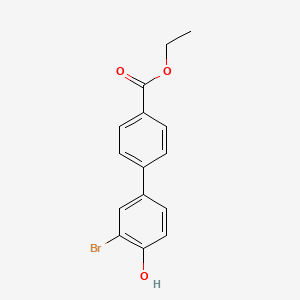
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3297551.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3297565.png)
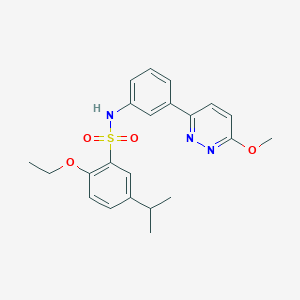
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B3297577.png)
![4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297584.png)
![4-methoxy-2,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297591.png)
![2-methoxy-4,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297597.png)
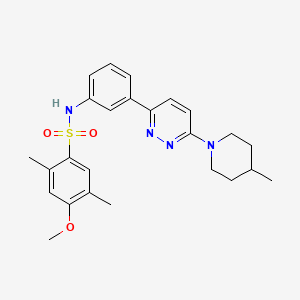
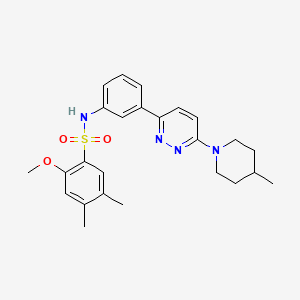
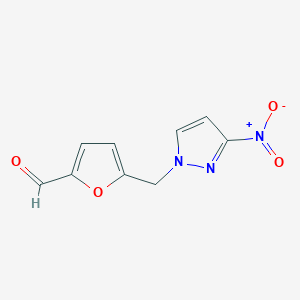
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B3297645.png)